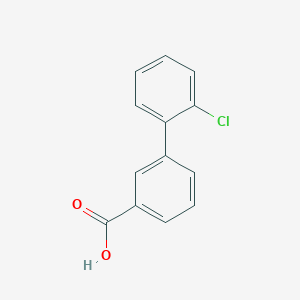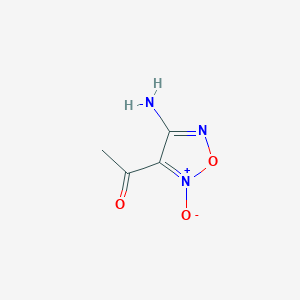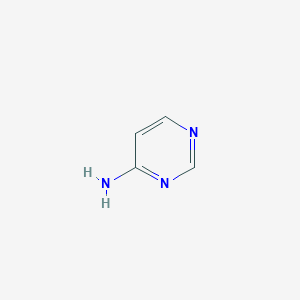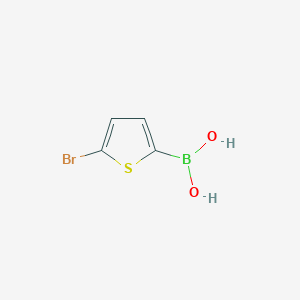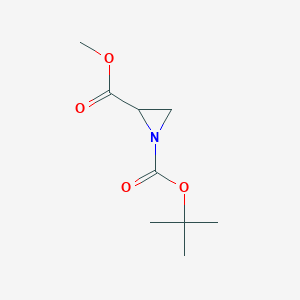![molecular formula C9H10O2 B068223 Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI) CAS No. 188717-56-8](/img/structure/B68223.png)
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also referred to as norbornadiene dicarboxaldehyde and is a bicyclic compound that contains two carboxaldehyde groups. The unique structure of this compound makes it an attractive candidate for various applications in chemistry and biology.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) is not well understood. However, it is believed that the unique structure of this compound allows it to undergo reversible photochemical reactions. This property makes it an attractive candidate for various applications in chemistry and biology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) are not well understood. However, it has been shown to exhibit interesting properties that make it useful for various applications in chemistry and biology.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) in lab experiments is its unique structure, which allows it to undergo reversible photochemical reactions. This property makes it an attractive candidate for various applications in chemistry and biology. However, the limitations of using this compound include its relatively high cost and limited availability.
Future Directions
There are several potential future directions for research on Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI). One such direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the exploration of its potential applications in the field of molecular switches. Additionally, further research could be conducted to better understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) can be achieved through a variety of methods. One such method is the oxidation of norbornadiene using a suitable oxidizing agent. The resulting product is then treated with a suitable reagent to form the desired dicarboxaldehyde. Other methods for the synthesis of this compound have also been reported in the literature.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI))-(9CI) has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of interesting properties that make it useful for various applications in chemistry and biology. One of the most promising applications of this compound is in the field of molecular switches.
properties
CAS RN |
188717-56-8 |
|---|---|
Product Name |
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI) |
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(1S,2S,4S,7R)-bicyclo[2.2.1]hept-5-ene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C9H10O2/c10-4-7-3-6-1-2-8(7)9(6)5-11/h1-2,4-9H,3H2/t6-,7-,8+,9-/m1/s1 |
InChI Key |
VTGBKOOJCUYATH-LURQLKTLSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]([C@H]1C=O)[C@@H]2C=O |
SMILES |
C1C2C=CC(C1C=O)C2C=O |
Canonical SMILES |
C1C2C=CC(C1C=O)C2C=O |
synonyms |
Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



